
D-Alanine-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Alanine-d7: is a deuterium-labeled form of D-Alanine, an amino acid that plays a crucial role in various biochemical processes. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and enzyme mechanisms due to the unique properties of deuterium.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Alanine-d7 can be synthesized through several methods, including chemical synthesis and biosynthesis. One common approach involves the deuteration of D-Alanine using deuterium oxide (D2O) as a solvent and deuterium source. The reaction typically requires a catalyst to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and isotopic enrichment. The process may also include the use of specific enzymes that catalyze the incorporation of deuterium into the alanine molecule.
Analyse Des Réactions Chimiques
Types of Reactions: D-Alanine-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce corresponding keto acids.
Reduction: It can be reduced to form amino alcohols.
Substitution: The amino group in this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products: The major products formed from these reactions include keto acids, amino alcohols, and substituted alanine derivatives.
Applications De Recherche Scientifique
Chemistry: D-Alanine-d7 is used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism. Its unique isotopic properties allow researchers to track the movement and transformation of alanine in biological systems.
Biology: In biological research, this compound is used to study the role of D-Alanine in bacterial cell wall synthesis. It helps in understanding the mechanisms of antibiotic resistance and the development of new antimicrobial agents.
Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs. It is also used in the development of deuterated drugs, which have improved metabolic stability and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of labeled compounds for research and development. It is also used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
Molecular Targets and Pathways: D-Alanine-d7 exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in amino acid metabolism, such as alanine racemase and D-amino acid oxidase. The deuterium labeling allows researchers to study the kinetic isotope effects and gain insights into enzyme mechanisms.
Comparaison Avec Des Composés Similaires
L-Alanine-d7: Another deuterium-labeled form of alanine, but with a different stereochemistry.
D-Serine-d7: A deuterium-labeled form of D-Serine, another amino acid with similar properties.
D-Glutamic Acid-d7: A deuterium-labeled form of D-Glutamic Acid, used in similar research applications.
Uniqueness: D-Alanine-d7 is unique due to its specific role in bacterial cell wall synthesis and its use as a tracer in metabolic studies. Its deuterium labeling provides distinct advantages in studying enzyme mechanisms and metabolic pathways, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C3H7NO2 |
|---|---|
Poids moléculaire |
96.14 g/mol |
Nom IUPAC |
deuterio (2R)-2,3,3,3-tetradeuterio-2-(dideuterioamino)propanoate |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i1D3,2D/hD3 |
Clé InChI |
QNAYBMKLOCPYGJ-VETUMQINSA-N |
SMILES isomérique |
[2H][C@](C(=O)O[2H])(C([2H])([2H])[2H])N([2H])[2H] |
SMILES canonique |
CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


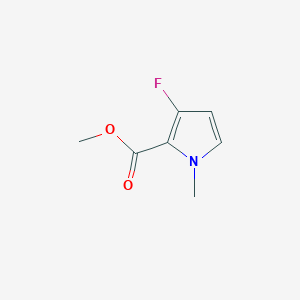
![2-[(2-Methoxyphenyl)methoxy]benzoic acid](/img/structure/B14032921.png)



![4,5,5a,6,7,8-Hexahydro-3,5,6,6-tetramethylcyclopenta[c]pentalen-2(1H)-one](/img/structure/B14032946.png)
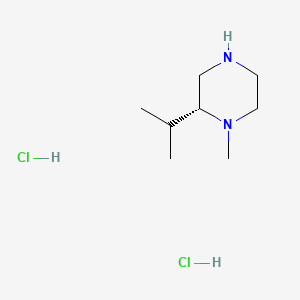
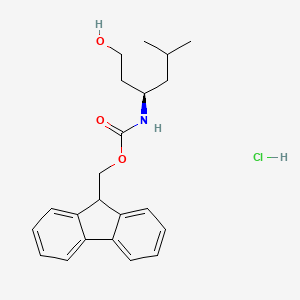

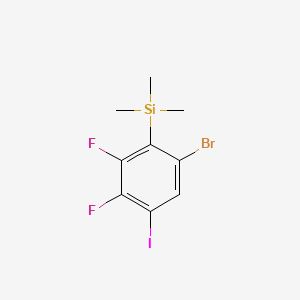
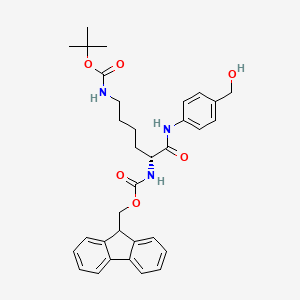
![N-(7-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B14032980.png)
![N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14032981.png)

